3-(1-Hydroxycyclobutyl)phenol
Description
Contextualization of Phenol (B47542) Derivatives in Advanced Organic Synthesis
Phenol and its derivatives are foundational pillars in the field of organic synthesis, prized for their versatility and wide availability. pku.edu.cn Produced on a massive industrial scale, phenols are inexpensive starting materials for a vast array of chemical transformations. pku.edu.cnccspublishing.org.cn Traditionally, their reactivity is centered on electrophilic aromatic substitution at the electron-rich ortho and para positions of the aromatic ring, or reactions involving the hydroxyl group. pku.edu.cnunits.it These reactions are crucial for synthesizing polymers, pharmaceuticals, and other high-value chemicals. mdpi.com
Modern organic synthesis, however, seeks to expand the utility of phenols beyond this classical reactivity. ccspublishing.org.cn Recent advancements have focused on developing novel strategies to cleave the highly stable carbon-oxygen (C–O) bond, which is typically unreactive in standard transformations. pku.edu.cnccspublishing.org.cn Metal-catalyzed methods have been developed to activate the hydroxyl group, enabling deoxygenative coupling reactions. pku.edu.cnccspublishing.org.cn Furthermore, the advent of photochemistry and electrosynthesis has opened new avenues, allowing for the selective cleavage of the C–O bond under mild conditions to generate highly reactive aryl radicals. pku.edu.cnccspublishing.org.cn These radicals can then participate in new and efficient bond-forming reactions, offering powerful strategies for constructing complex molecules. ccspublishing.org.cnresearchgate.net The ability of phenolate (B1203915) anions (the deprotonated form of phenols) to act as potent reducing agents in their excited state or to form electron donor-acceptor (EDA) complexes further broadens their synthetic potential. units.itresearchgate.net This ongoing research continues to unlock new opportunities for using simple, abundant phenols as building blocks for sophisticated molecular architectures. ccspublishing.org.cnnih.gov
Significance of Cyclobutane (B1203170) Ring Systems in Molecular Architectures
The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in modern molecular design, particularly in medicinal chemistry. ru.nlnih.gov Although relatively rare in nature, with some examples found in marine and plant species, its incorporation into synthetic compounds offers distinct advantages. nih.gov The defining characteristic of the cyclobutane ring is its significant ring strain, which results in a unique, puckered three-dimensional geometry. nih.govnih.govresearchgate.net This rigid, non-planar structure provides a level of conformational restriction that is highly sought after in drug design. nih.govnih.gov
By incorporating a cyclobutane scaffold, medicinal chemists can improve a variety of properties in drug candidates. nih.govnih.gov These improvements include enhanced metabolic stability, increased binding affinity by reducing conformational entropy, and the ability to orient key pharmacophoric groups in a precise spatial arrangement. nih.govresearchgate.net Cyclobutanes can serve as bioisosteres for other groups, such as alkenes or larger rings, helping to fine-tune a molecule's properties while maintaining its biological activity. ru.nlnih.gov The unique sp³-rich, three-dimensional character of cyclobutanes also helps molecules "escape from flatland," a concept in drug discovery aimed at moving away from flat, aromatic structures to improve physicochemical properties. researchgate.net The growing availability of advanced synthetic methods has made it easier to incorporate this valuable structural unit into complex molecules, driving its use in the development of new therapeutics. nih.govcalstate.edu
Structural Elucidation Challenges and Stereochemical Considerations in Substituted Cyclobutanols and Phenols
Determining the precise three-dimensional structure of complex molecules like 3-(1-hydroxycyclobutyl)phenol presents several challenges, primarily related to stereochemistry. The construction of stereochemically defined substituted cyclobutanes is a significant synthetic hurdle due to the constrained nature of the four-membered ring. calstate.edu
The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve some of its torsional strain. researchgate.net When substituents are added, as in this compound, multiple stereoisomers can exist. For a 1,3-disubstituted cyclobutane, this leads to cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. The stereochemical outcome of synthetic reactions that form the cyclobutane ring is often difficult to control and predict. calstate.eduvub.ac.be
Elucidating the resulting stereochemistry requires sophisticated analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is essential for determining the relative configuration (cis or trans) of the substituents by analyzing the spatial proximity of different protons. gla.ac.ukuniroma1.it In some cases, unambiguous structural assignment can only be achieved through single-crystal X-ray diffraction, which provides a definitive map of the atomic positions in the solid state. gla.ac.ukresearchgate.net The presence of the chiral center at the tertiary alcohol (the carbon bearing the hydroxyl group and attached to the phenol ring) adds another layer of stereochemical complexity, potentially leading to enantiomers that require chiral separation or asymmetric synthesis to isolate.
Overview of Research Trajectories for Complex Phenolic Cyclobutanol (B46151) Derivatives
Research involving molecules that combine phenolic and cyclobutanol functionalities is driven by the search for novel bioactive compounds with tailored properties for medicine and materials science. ontosight.aimdpi.com The fusion of these two structural motifs creates a scaffold with significant potential in drug discovery. acs.org
One major research trajectory is the exploration of these compounds as direct activators or inhibitors of key biological targets like enzymes and proteins. For example, a related compound, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, was developed as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis, with potential applications in treating diabetic nephropathy. acs.orgosti.gov The hydroxycyclobutyl-phenyl portion of the molecule was found to be crucial for its potent activity. acs.org
Future research is likely to focus on several key areas:
Development of Novel Synthetic Methods: Creating efficient and stereoselective methods for synthesizing substituted phenolic cyclobutanols remains a priority. calstate.edu This includes leveraging modern catalytic processes to control the formation of specific stereoisomers. calstate.eduorganic-chemistry.org
Bioisosteric Replacement: Using the cyclobutanol-phenol scaffold as a replacement for other chemical groups in known drugs to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. ru.nlnih.gov
Natural Product Synthesis and Analogs: Some complex natural products contain cyclobutane rings. researchgate.netresearchgate.net Research may focus on synthesizing these natural products or creating simplified analogs containing the this compound core to study their biological activity. gla.ac.ukresearchgate.net
Materials Science: The rigid, well-defined structure of these compounds could be exploited in the development of new polymers or functional materials. ontosight.ai
Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | sigmaaldrich.comnih.gov |
| Molecular Weight | 164.20 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1888730-77-5 | sigmaaldrich.comsigmaaldrich.com |
| MDL Number | MFCD30717649 | sigmaaldrich.com |
| SMILES Code | OC1=CC=CC(C2(O)CCC2)=C1 | bldpharm.com |
| InChI Code | 1S/C10H12O2/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,11-12H,2,5-6H2 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-hydroxycyclobutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,11-12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPBYWVERAULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 3 1 Hydroxycyclobutyl Phenol
Reactions of the Hydroxyl Group on the Cyclobutane (B1203170) Ring
The hydroxyl group on the cyclobutane ring is a tertiary alcohol. Its position adjacent to the phenyl ring (a benzylic-type position) significantly influences its reactivity, particularly its propensity to undergo reactions that involve carbocation intermediates.
Direct nucleophilic substitution of the tertiary hydroxyl group follows an SN1 mechanism due to the steric hindrance preventing an SN2 backside attack and the relative stability of the resulting tertiary carbocation. youtube.comuobasrah.edu.iqyoutube.comyoutube.com The stability of this carbocation is further enhanced by its proximity to the phenyl ring.
Halogenation: The conversion of the tertiary alcohol to an alkyl halide can be achieved using hydrogen halides (e.g., HCl, HBr) or reagents like thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.net The reaction proceeds via protonation of the hydroxyl group, which then departs as a water molecule to form a stable tertiary carbocation. The halide ion then acts as a nucleophile to complete the substitution. For instance, treatment with concentrated hydrochloric acid would be expected to yield 3-(1-chlorocyclobutyl)phenol. The use of N-halosuccinimides in aqueous media has also been shown to convert tertiary benzylic alcohols into vicinal halohydrins, though this pathway is less relevant for direct substitution. mdpi.com
| Reaction Type | Reagent(s) | Expected Product | Mechanism |
| Hydrohalogenation | Concentrated HCl or HBr | 3-(1-Halocyclobutyl)phenol | SN1 |
| Chlorination | Thionyl Chloride (SOCl₂) | 3-(1-Chlorocyclobutyl)phenol | SN1 |
This table is based on the expected reactivity of tertiary benzylic-like alcohols.
Oxidation: Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to oxidation under standard conditions (e.g., using PCC, PDC, or Swern oxidation). chemistrysteps.com Reaction with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions (high temperature or strong acid) would likely lead to the cleavage of carbon-carbon bonds, resulting in the opening of the cyclobutane ring and degradation of the molecule rather than selective oxidation of the alcohol. researchgate.net
Reduction: The tertiary alcohol functional group is generally not susceptible to reduction. Catalytic hydrogenation (e.g., H₂/Pd) under mild conditions would not affect the alcohol. Under more forceful conditions required to reduce the alcohol, the aromatic ring would also be susceptible to hydrogenation.
Acid-catalyzed dehydration is a prominent reaction pathway for tertiary alcohols like 3-(1-hydroxycyclobutyl)phenol. youtube.com The reaction proceeds through an E1 mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group (water). pearson.comyoutube.com Departure of water generates a tertiary carbocation intermediate. This intermediate can then undergo one of several transformations.
Alkene Formation: A proton can be eliminated from an adjacent carbon on the cyclobutane ring to form an alkene. This would result in the formation of 1-(3-hydroxyphenyl)cyclobut-1-ene. According to Saytzeff's rule, the more substituted alkene is generally the major product. doubtnut.comdoubtnut.com
Ring Expansion/Opening: The strained four-membered ring is susceptible to rearrangement. The carbocation intermediate can undergo ring expansion to form a more stable cyclopentyl cation, which could then lead to cyclopentene (B43876) derivatives after elimination of a proton. Alternatively, under certain conditions, ring-opening reactions can occur, leading to linear alkyl chains attached to the phenyl ring. researchgate.netnsf.govarxiv.orgresearchgate.netresearchgate.net Studies on the acid-catalyzed reactions of 1-phenylcyclobutanol have shown that it can rearrange to form 1-phenylcyclopentene.
| Reaction Pathway | Catalyst | Key Intermediate | Potential Product(s) |
| Dehydration | H₂SO₄ or H₃PO₄ | Tertiary Cyclobutyl Cation | 1-(3-Hydroxyphenyl)cyclobut-1-ene |
| Ring Expansion | H₂SO₄ or Lewis Acid | Tertiary Cyclobutyl Cation | 1-(3-Hydroxyphenyl)cyclopent-1-ene |
This table illustrates potential outcomes based on reactions of analogous 1-arylcyclobutanols.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group's reactivity is dominated by the acidity of its proton and the nucleophilicity of the corresponding phenoxide ion. The direct attachment to the benzene (B151609) ring makes it distinct from aliphatic alcohols; for instance, the C-O bond is strengthened by resonance, making nucleophilic substitution at the aromatic carbon exceptionally difficult.
Etherification: Phenols are readily converted into ethers via the Williamson ether synthesis. masterorganicchemistry.comorgchemres.orgwikipedia.orgorganicchemistrytutor.com This method involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium phenoxide. This phenoxide then displaces a halide from a primary or methyl alkyl halide in an SN2 reaction. For example, reacting this compound with sodium hydroxide followed by iodomethane (B122720) would yield 3-(1-hydroxycyclobutyl)-1-methoxybenzene.
Esterification: Unlike alcohols, phenols react very slowly with carboxylic acids, making direct Fischer esterification impractical. commonorganicchemistry.com Therefore, esterification is typically achieved using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. libretexts.orgchemguide.co.ukyoutube.com The reaction can be performed in the presence of a base such as pyridine (B92270) or by first converting the phenol to its more reactive phenoxide salt. For instance, reacting this compound with acetyl chloride in the presence of pyridine would produce (3-(1-hydroxycyclobutyl)phenyl) acetate.
| Reaction | Reagents | Product Type |
| Etherification | 1. NaOH or K₂CO₃2. R-X (e.g., CH₃I) | Phenyl Ether |
| Esterification | Acyl Chloride (e.g., CH₃COCl), Pyridine | Phenyl Ester |
| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O), heat | Phenyl Ester |
This table summarizes common conditions for modifying the phenolic hydroxyl group.
The hydrogen of the phenolic hydroxyl group is acidic due to the resonance stabilization of the resulting conjugate base, the phenoxide ion. The negative charge on the oxygen atom is delocalized into the π-system of the benzene ring, spreading the charge and stabilizing the ion.
The substituent at the meta position influences this acidity primarily through inductive effects. The 1-hydroxycyclobutyl group is considered to be a weak electron-donating group (+I effect). This effect increases the electron density on the aromatic ring, which slightly destabilizes the phenoxide anion and makes the proton less acidic compared to unsubstituted phenol. Therefore, the pKa of this compound is expected to be slightly higher than that of phenol. This is analogous to the cresols, where the electron-donating methyl group makes them less acidic than phenol. quora.comquora.comprutor.aidoubtnut.com For instance, the pKa of m-cresol (B1676322) is 10.1, slightly higher than that of phenol (9.95-10.0). quora.com
| Compound | Substituent | pKa | Acidity Relative to Phenol |
| Phenol | -H | ~10.0 | Reference |
| m-Cresol | 3-CH₃ | 10.1 | Less Acidic |
| 3-Ethylphenol | 3-CH₂CH₃ | 9.9 | Slightly Less Acidic |
| This compound | 3-C₄H₇OH | Predicted ~10.1-10.2 | Predicted to be Less Acidic |
pKa values are approximate and can vary with measurement conditions. The value for the title compound is an educated prediction based on analogous structures. quora.comnih.govnih.govresearchgate.net
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring is the primary site for electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring. lumenlearning.com
The substitution pattern on the aromatic ring of this compound is dictated by the combined influence of the hydroxyl (-OH) group and the 1-hydroxycyclobutyl group.
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent. pressbooks.pub Through its +R (resonance) effect, the lone pairs on the oxygen atom donate electron density to the benzene ring, particularly at the ortho (C2, C6) and para (C4) positions. pressbooks.pubquora.com This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. byjus.com Consequently, the hydroxyl group is a strong ortho-, para-director. byjus.com
1-Hydroxycyclobutyl Group: This substituent, located at the C3 position, is classified as an alkyl group. Alkyl groups are generally weak activating groups that donate electron density through a +I (inductive) effect. youtube.com Like the hydroxyl group, alkyl substituents are also ortho-, para-directors relative to their own position. However, the resonance effect of the hydroxyl group is significantly stronger and therefore dominates the directing influence.
The cumulative effect is that the hydroxyl group at C1 overwhelmingly directs incoming electrophiles to the positions ortho and para to it. Therefore, electrophilic attack is predicted to occur at the C2, C4, and C6 positions. The bulky nature of the 1-hydroxycyclobutyl group at C3 may introduce some steric hindrance, potentially disfavoring substitution at the adjacent C2 position to a slight degree compared to the C4 and C6 positions.
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position of Attack | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C2 (ortho to -OH) | Strongly Activated | Major Product |
| C4 (para to -OH) | Strongly Activated | Major Product |
| C6 (ortho to -OH) | Strongly Activated | Major Product |
Nitration: The nitration of phenols is highly sensitive to reaction conditions. byjus.com
Mononitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of mononitrated isomers. byjus.com Based on the directing effects discussed above, the primary products would be 2-nitro-, 4-nitro-, and 6-nitro-3-(1-hydroxycyclobutyl)phenol.
Polynitration: Using more vigorous conditions, such as concentrated nitric acid, especially in the presence of sulfuric acid, can lead to the formation of dinitro or even trinitro products. byjus.com It is important to note that the strong oxidizing nature of concentrated nitric acid can also lead to degradation of the phenol ring, potentially lowering the yield of the desired nitro compounds. dergipark.org.tr
Predicted Products of Nitration:
| Reagent | Conditions | Predicted Major Products |
|---|---|---|
| Dilute HNO₃ | Low Temperature | 2-Nitro-3-(1-hydroxycyclobutyl)phenol, 4-Nitro-3-(1-hydroxycyclobutyl)phenol, 6-Nitro-3-(1-hydroxycyclobutyl)phenol |
Halogenation: Phenols are highly reactive towards halogenation, often proceeding readily without the need for a Lewis acid catalyst. byjus.com
Monohalogenation: To achieve selective monosubstitution, the reaction is typically carried out in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. dergipark.org.tr This would yield a mixture of 2-halo-, 4-halo-, and 6-halo-3-(1-hydroxycyclobutyl)phenol.
Polyhalogenation: In polar solvents like water, phenols are so activated that they react rapidly with bromine water to form a polyhalogenated precipitate. byjus.comdergipark.org.tr For this compound, this would result in the formation of 2,4,6-tribromo-3-(1-hydroxycyclobutyl)phenol.
Predicted Products of Bromination:
| Reagent | Solvent | Predicted Major Product(s) |
|---|---|---|
| Br₂ | CS₂ or CCl₄ (Non-polar) | 2-Bromo-3-(1-hydroxycyclobutyl)phenol, 4-Bromo-3-(1-hydroxycyclobutyl)phenol, 6-Bromo-3-(1-hydroxycyclobutyl)phenol |
Cyclobutane Ring Transformations and Rearrangement Reactions
The 1-hydroxycyclobutyl group, a tertiary alcohol integrated into a strained four-membered ring, is susceptible to various transformations and rearrangements, particularly under thermal, photochemical, or catalytic conditions. While specific studies on this compound are absent, the reactivity can be inferred from studies on analogous 1-arylcyclobutanols.
Cyclobutane rings can undergo ring-opening reactions when subjected to heat or ultraviolet light. The presence of the aryl and hydroxyl substituents on the same carbon atom can influence the pathway of these reactions.
Thermal Reactions: Thermally induced ring-opening of 1-arylcyclobutanols can lead to the formation of substituted butanones through a retro-[2+2] cycloaddition pathway, often requiring high temperatures. The specific products would depend on the cleavage of either the C1-C2 or C1-C4 bond of the cyclobutane ring and subsequent hydrogen shifts.
Photochemical Reactions: Photochemical excitation can also promote ring-opening. For 1-phenylcyclobutanol, irradiation can lead to the formation of butyrophenone (B1668137) and other fragmentation products. It is plausible that this compound would undergo similar transformations, yielding corresponding substituted butyrophenone derivatives upon UV exposure.
The tertiary alcohol of the 1-hydroxycyclobutyl group is prone to rearrangements, especially in the presence of acid catalysts. These reactions typically proceed via a carbocation intermediate.
Acid-Catalyzed Rearrangement: Treatment of 1-arylcyclobutanols with acid can induce dehydration to form an unstable cyclobutyl carbocation. This strained intermediate is highly susceptible to rearrangement. The most common pathway is a ring expansion, where one of the cyclobutane C-C bonds migrates to the cationic center, resulting in the formation of a more stable cyclopentyl ketone. For this compound, this acid-catalyzed rearrangement would be expected to produce 3-cyclopentanoylphenol.
Predicted Acid-Catalyzed Rearrangement:
| Starting Material | Catalyst | Predicted Major Product | Reaction Type |
|---|
Base-Catalyzed Reactions: Base-catalyzed reactions are less common for this type of alcohol unless specific functional groups are present to facilitate alternative pathways, such as a retro-benzilic acid rearrangement, which is not directly applicable here. ijcce.ac.ir Generally, the cyclobutanol (B46151) moiety is expected to be relatively stable under basic conditions.
Metal-Catalyzed Functionalization and Coupling Reactions
The structure of this compound offers several sites for metal-catalyzed reactions, including the C-H bonds of the aromatic ring and the hydroxyl group itself. Transition-metal catalysis provides powerful tools for forming new C-C and C-X bonds.
Ortho C-H Functionalization: The phenolic hydroxyl group can act as a directing group in transition-metal-catalyzed C-H activation. This allows for the selective functionalization of the C-H bonds at the ortho positions (C2 and C6). Using catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru), it is conceivable that various groups (e.g., aryl, alkyl, acyl) could be introduced at the C2 and C6 positions. This approach offers a powerful method for building molecular complexity directly from the phenol scaffold.
Cross-Coupling Reactions: To participate in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the phenolic hydroxyl group would typically first be converted into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). The resulting aryl triflate or tosylate could then be coupled with a variety of partners, such as boronic acids, alkenes, or alkynes, using a palladium catalyst. This two-step sequence would allow for the introduction of a wide range of substituents at the C1 position of the ring system.
Potential Metal-Catalyzed Reactions:
| Reaction Type | Reagents/Catalyst | Target Site | Potential Product |
|---|---|---|---|
| Directed C-H Arylation | Aryl Halide, Pd Catalyst | C2, C6 | 2-Aryl-3-(1-hydroxycyclobutyl)phenol |
| Suzuki Coupling (post-triflation) | Arylboronic acid, Pd Catalyst | C1 | 3-(1-Hydroxycyclobutyl)biphenyl derivative |
C-H Functionalization of Phenol Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. acs.orgnih.gov For phenol derivatives, C-H functionalization presents a unique set of challenges and opportunities due to the high reactivity of the aromatic ring and the directing effect of the hydroxyl group. scispace.com
Controlling the regioselectivity of C-H functionalization in phenols is a primary challenge. scispace.com The inherent electronic properties of the phenol ring favor electrophilic attack at the ortho and para positions. However, various catalytic systems have been developed to achieve selective functionalization at the ortho, meta, and para positions, often through the use of directing groups. organic-chemistry.org
Ortho-C–H Functionalization:
The hydroxyl group itself can serve as a directing group to facilitate ortho-C–H functionalization. Transition metal catalysts, including palladium, rhodium, and ruthenium, have been extensively used for this purpose. acs.orgorganic-chemistry.org These reactions often proceed through a cyclometalation pathway where the metal catalyst coordinates to the phenolic oxygen and activates a nearby C-H bond.
Meta-C–H Functionalization:
Achieving meta-selective C-H functionalization of phenols is more challenging due to the electronic preference for ortho and para substitution. organic-chemistry.org However, specialized directing groups and catalytic systems have been developed to overcome this hurdle. These methods often involve the formation of a large metallacycle that positions the catalyst for selective activation of the meta C-H bond. organic-chemistry.org
Para-C–H Functionalization:
While the para position is electronically activated, achieving selective C-H functionalization at this site can be difficult in the presence of two reactive ortho positions. Strategies to achieve para-selectivity often rely on steric hindrance at the ortho positions or the use of specific catalysts that favor the more remote functionalization. scispace.com
Recent advancements have also explored the use of photoredox and electrochemical catalysis for the C-H functionalization of phenols. nih.govrsc.org These methods offer mild reaction conditions and can provide alternative selectivities compared to traditional transition metal catalysis. nih.govrsc.org
While no specific examples of C-H functionalization of this compound were identified, the general methodologies developed for phenol derivatives suggest that this compound could undergo selective C-H activation at the C2, C4, or C6 positions of the phenyl ring, depending on the chosen catalytic system and directing group strategy.
Cross-Coupling at Other Sites (e.g., Phosphorylation)
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For phenol derivatives, the phenolic hydroxyl group can be converted into a suitable leaving group, such as a triflate, tosylate, mesylate, or pivalate (B1233124), to participate in cross-coupling reactions. organic-chemistry.orgacs.org This approach allows for the introduction of a wide range of substituents onto the aromatic ring.
One important transformation is the phosphorylation of phenols, which introduces a phosphorus-containing moiety and can significantly alter the biological and material properties of the parent molecule. acs.org The resulting aryl phosphonates and related compounds have applications in medicinal chemistry and materials science. organic-chemistry.orgacs.org
Nickel-Catalyzed Phosphorylation:
Nickel catalysis has emerged as a cost-effective and efficient method for the phosphorylation of phenol derivatives. acs.orgorganic-chemistry.org In a typical reaction, a phenyl pivalate is coupled with a P(O)-H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide, in the presence of a nickel catalyst and a base. organic-chemistry.org This methodology has been shown to be compatible with a variety of functional groups on the phenol derivative. acs.orgorganic-chemistry.org The proposed mechanism involves the oxidative addition of the nickel catalyst to the C-O bond, followed by ligand exchange with the phosphorus nucleophile and reductive elimination to form the C-P bond and regenerate the catalyst. organic-chemistry.org
Palladium-Catalyzed Phosphorylation:
Palladium catalysts are also highly effective for the phosphorylation of phenol derivatives. rsc.orgacs.org Aryl mesylates and tosylates, derived from the corresponding phenols, can be coupled with H-phosphonates and H-phosphinate esters in the presence of a palladium catalyst. acs.org This reaction exhibits excellent functional group tolerance. acs.org Another approach involves a one-pot procedure where phenols are first activated with sulfuryl fluoride (B91410) to form aryl fluorosulfates, which then undergo palladium-catalyzed phosphorylation. rsc.orgrsc.org This method is notable for its mild conditions and broad substrate scope. rsc.orgrsc.org
Although specific examples of the phosphorylation of this compound are not documented in the reviewed literature, the established nickel- and palladium-catalyzed cross-coupling methodologies for other phenol derivatives provide a clear blueprint for how such a transformation could be achieved. The hydroxyl group of this compound would first be converted to a suitable leaving group (e.g., pivalate, mesylate, or fluorosulfate) to enable the subsequent cross-coupling with a phosphorus-containing reagent.
Mechanistic Investigations of Reactions Involving 3 1 Hydroxycyclobutyl Phenol
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are fundamental to elucidating reaction mechanisms. For phenols, these studies often focus on reactions such as electrophilic aromatic substitution, oxidation, and etherification.
Kinetic Studies of phenol (B47542) reactions typically involve monitoring the rate of disappearance of reactants or the rate of formation of products over time. This data can be used to determine the reaction order, rate constants, and activation energies, providing insights into the molecularity of the rate-determining step. For instance, in the reaction of phenols with cyclic anhydrides, kinetic studies have revealed a two-step process. The initial, faster step is attributed to the nucleophilic attack of the phenol on the anhydride to form an aryl ester in equilibrium. A subsequent, slower kinetic process allows for the determination of the equilibrium constant for this reaction. nih.gov
Spectroscopic Studies , such as UV-Vis, IR, and NMR spectroscopy, are employed to identify and quantify reactants, products, and sometimes transient intermediates. For example, time-resolved UV-Vis absorption spectra have been used to study the laccase-catalyzed oxidation of phenols like eugenol and isoeugenol. rsc.org These studies have helped in identifying reactive intermediates such as o-methoxy quinone methide and phenoxyl radicals. rsc.org
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species formed during a chemical reaction that are neither reactants nor products. Their identification is crucial for understanding the reaction pathway. In phenol chemistry, common intermediates include:
Phenoxide Ions: Formed by the deprotonation of the hydroxyl group, phenoxide ions are highly reactive nucleophiles. Their formation is a key step in reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction.
Phenoxyl Radicals: These radicals are generated during the oxidation of phenols. They are often involved in polymerization and antioxidant mechanisms. In the oxidation of eugenol, a phenoxyl radical is formed which can then transform into a more stable allylic radical. rsc.org
Carbocations: In electrophilic aromatic substitution reactions of phenols, the attack of an electrophile on the electron-rich aromatic ring leads to the formation of a carbocation intermediate, often referred to as an arenium ion or sigma complex. The stability of this intermediate influences the regioselectivity of the reaction. The dienone-phenol rearrangement also proceeds through a carbocation intermediate. youtube.com
Carbenes: In the Reimer-Tiemann reaction, dichlorocarbene (CCl2) is a key intermediate generated from chloroform under basic conditions. quora.com This electrophilic carbene then reacts with the electron-rich phenoxide ion. quora.com
Transition State Analysis and Reaction Coordinate Determination
Transition state analysis involves the characterization of the highest energy point along the reaction coordinate, known as the transition state. This analysis provides deep insights into the factors that control the reaction rate.
Computational chemistry plays a significant role in studying transition states. Methods like density functional theory (DFT) can be used to calculate the geometry and energy of transition state structures. For example, in the study of hydrogen atom transfer (HAT) reactions of phenols with radicals, the conformations, singly occupied molecular orbitals (SOMOs), charge separations, and spin densities in the optimized transition structures are examined to determine the dominant reaction mechanism. researchgate.net
The concept of transition-state aromaticity has been explored in pericyclic reactions. While a more aromatic transition state might be expected to lead to a lower activation barrier, studies have shown that other factors, such as orbital interactions, can be more dominant in determining the reaction rate. beilstein-journals.org
Stereochemical Analysis of Reaction Outcomes
Stereochemical analysis is important for reactions that can produce stereoisomers. In reactions involving phenols, stereochemistry can be a factor when a new chiral center is formed or when the phenol itself is chiral.
For instance, the reaction of cyclic ortho esters with phenols can be stereoselective. researchgate.net The stereochemistry of the product can often be rationalized by considering the preferred trajectory of the nucleophilic attack of the phenol on an intermediate oxonium ion. researchgate.net The ability of intermediates, such as a benzylic cation, to isomerize can also influence the final stereochemical outcome. researchgate.net
Computational and Theoretical Chemistry Studies on 3 1 Hydroxycyclobutyl Phenol
Electronic Structure and Bonding Analysis
Detailed studies on the electronic structure and bonding of 3-(1-Hydroxycyclobutyl)phenol are not currently available. A theoretical investigation would typically involve the following analyses.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electron density. youtube.comlibretexts.orglumenlearning.com In this framework, atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. studylib.net These molecular orbitals are of two main types: bonding orbitals, which have lower energy and concentrate electron density between atomic nuclei, and antibonding orbitals, which have higher energy and a node (a region of zero electron density) between the nuclei. libretexts.org
For a molecule such as this compound, MO theory would be used to analyze the electronic structure of both the phenolic ring and the cyclobutyl group. The distribution of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. nih.gov The electron density distribution, which can be visualized through electron density maps, would reveal the regions of the molecule that are electron-rich or electron-poor. researchgate.netnih.gov For the phenol (B47542) moiety, it is known that the hydroxyl group can donate electron density to the aromatic ring through resonance, while also withdrawing electron density via the inductive effect. researchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry to predict the properties of molecules in their ground state. mdpi.com DFT calculations are based on the principle that the energy of a molecule is a functional of its electron density. nih.gov
In a hypothetical DFT study of this compound, various properties of its ground state could be calculated. These would include the optimized molecular geometry, vibrational frequencies, and electronic properties such as the dipole moment and polarizability. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G**) is crucial for the accuracy of the results. mdpi.comnanobioletters.com DFT calculations can also be used to determine the energies of the HOMO and LUMO, which provide insights into the molecule's chemical reactivity. mdpi.com
Conformational Analysis and Energy Landscapes
Specific conformational analysis and energy landscape data for this compound are not available in the reviewed literature. A general approach to this analysis is described below.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.eduresearchgate.net For a molecule with flexible components like this compound, which has a rotatable bond between the cyclobutyl and phenyl groups, multiple conformations are possible. Computational methods can be used to identify the stable conformers and the transition states that connect them. researchgate.net
The potential energy surface, or energy landscape, is a conceptual map of the energy of a molecule as a function of its geometry. nih.govresearchgate.net By exploring this landscape, chemists can identify the low-energy conformations (local minima) and the energy barriers between them (saddle points). This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Reaction Pathway Modeling and Transition State Theory Applications
While general principles of reaction pathway modeling are well-established, specific applications to this compound have not been found.
Reaction pathway modeling involves computationally mapping out the energetic changes that occur as reactants are converted into products. chemrxiv.orgplos.orgresearchgate.net This is often done by identifying the minimum energy path on the potential energy surface. A key element in this modeling is the identification of the transition state, which is the highest point on the minimum energy path between reactants and products. libretexts.org
Transition State Theory (TST) provides a framework for calculating the rate of a chemical reaction based on the properties of the reactants and the transition state. wikipedia.orglibretexts.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org By calculating the Gibbs free energy of activation, which is the difference in energy between the transition state and the reactants, the rate constant for the reaction can be estimated using the Eyring equation. libretexts.org For a molecule like this compound, TST could be applied to model its reactivity in various chemical transformations.
Prediction of Spectroscopic Parameters (Methodological Frameworks)
There are no specific predicted spectroscopic parameters for this compound in the available literature. The general methodologies for such predictions are outlined here.
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. Methodological frameworks for these predictions are well-developed. For instance, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption of UV-visible light. diva-portal.org
Vibrational frequencies, which are observed in infrared (IR) and Raman spectroscopy, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes observed in experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using methods such as Gauge-Independent Atomic Orbital (GIAO).
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Specific quantum chemical descriptors for this compound have not been calculated in the available literature. The following describes the general application of these descriptors.
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to predict its chemical reactivity and selectivity. researchgate.netresearchgate.netrasayanjournal.co.inhakon-art.com These descriptors are often calculated using DFT. mdpi.com
Global reactivity descriptors provide information about the reactivity of the molecule as a whole. mdpi.com Common global descriptors include:
HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. mdpi.com
Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softness is the reciprocal of hardness. mdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons. mdpi.com
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge. arxiv.org
Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atoms or regions within a molecule, helping to predict the sites of electrophilic or nucleophilic attack. mdpi.comarxiv.org
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 1 Hydroxycyclobutyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 3-(1-Hydroxycyclobutyl)phenol, offering detailed insights into the chemical environment of each proton and carbon atom.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy provide the foundational data for the structural determination of this compound. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is in turn affected by the presence of electronegative atoms and the aromatic system.
In the ¹H NMR spectrum, the aromatic protons of the phenol (B47542) ring typically appear in the downfield region, generally between 6.5 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring dictates the multiplicity of these signals due to spin-spin coupling. The proton of the phenolic hydroxyl group often presents as a broad singlet, with its chemical shift being concentration and solvent dependent, typically ranging from 4 to 8 ppm. The protons of the cyclobutyl ring are expected in the aliphatic region, with those closer to the hydroxyl group being deshielded and appearing at a lower field. docbrown.infolibretexts.org
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the phenolic hydroxyl group is significantly deshielded and is expected to resonate around 155 ppm. libretexts.org The other aromatic carbons will appear in the typical aromatic region of 110-160 ppm. docbrown.info The quaternary carbon of the cyclobutyl ring bearing the hydroxyl group is also deshielded and would likely appear in the range of 70-85 ppm. The other methylene (B1212753) carbons of the cyclobutyl ring will be found further upfield.
A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data tables below.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Phenolic OH | 4.0 - 8.0 | Broad Singlet | - |
| Aromatic H | 6.5 - 7.5 | Multiplet | 7.0 - 9.0 |
| Cyclobutyl CH₂ (adjacent to C-OH) | 2.0 - 2.5 | Multiplet | - |
| Cyclobutyl CH₂ | 1.8 - 2.2 | Multiplet | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-OH | 154 - 158 |
| Aromatic C (substituted) | 140 - 145 |
| Aromatic CH | 115 - 130 |
| Cyclobutyl C-OH | 70 - 85 |
Multi-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and between the geminal and vicinal protons on the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of the cyclobutyl methylene groups and the aromatic CH groups by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for establishing the connectivity between the cyclobutyl ring and the phenol ring. For instance, correlations would be expected between the protons on the cyclobutyl ring and the aromatic carbon at the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While this molecule does not have stereocenters that would lead to distinct stereoisomers, NOESY can still provide information about the preferred conformation by showing through-space interactions between protons on the cyclobutyl ring and the aromatic ring.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₂O₂), which has a theoretical exact mass that can be calculated. The high accuracy of HRMS helps to distinguish the compound from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion with an m/z corresponding to the loss of 18 Da. libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the cyclobutanol (B46151) ring is a likely fragmentation pathway. libretexts.org
Cleavage of the cyclobutyl ring: The strained four-membered ring can undergo fragmentation. researchgate.net
Loss of CO: Phenols can exhibit a characteristic loss of carbon monoxide (28 Da). libretexts.org
A plausible fragmentation pathway is illustrated in the table below.
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 164.0837 [M+H]⁺ | 146.0732 | H₂O | Ionized 3-cyclobutenylphenol |
| 164.0837 [M+H]⁺ | 135.0759 | C₂H₅ | Ionized 3-acetylphenol |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.
In the IR spectrum of this compound, the following characteristic absorption bands are expected:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. pressbooks.pubadichemistry.com The broadness is due to hydrogen bonding.
A sharper O-H stretching band for the tertiary alcohol, which may be distinguishable from the phenolic O-H if intramolecular hydrogen bonding is present.
C-H stretching vibrations for the aromatic ring protons, typically appearing just above 3000 cm⁻¹.
C-H stretching vibrations for the aliphatic protons of the cyclobutyl ring, appearing just below 3000 cm⁻¹.
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. adichemistry.com
A C-O stretching vibration for the phenolic C-O bond, typically around 1200-1260 cm⁻¹. adichemistry.com
A C-O stretching vibration for the alcoholic C-O bond, expected in the 1000-1200 cm⁻¹ range. pressbooks.pubblogspot.com
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The symmetric stretching of the cyclobutyl ring would also be expected to be Raman active.
Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Phenolic O-H | Stretch | 3200 - 3600 | Weak | Strong, Broad (IR) |
| Alcoholic O-H | Stretch | 3200 - 3600 | Weak | Medium, Broad (IR) |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong | Medium (IR) |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong | Strong (IR) |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong | Medium-Strong (IR) |
| Phenolic C-O | Stretch | 1200 - 1260 | Medium | Strong (IR) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a three-dimensional model of the electron density of a molecule, revealing detailed information about bond lengths, bond angles, and conformational geometry. wikipedia.org This method is considered the definitive approach for elucidating the solid-state structure of a compound. nih.gov
For this compound, an X-ray crystallographic analysis would provide unambiguous data on the geometry of the cyclobutyl and phenyl rings, the orientation of the hydroxyl groups, and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. However, to date, no such crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable quality, which can often be a challenging and rate-limiting step in the analytical process. nih.gov
Table 1: Hypothetical X-ray Crystallographic Data Table for this compound
This table is for illustrative purposes only, as no experimental data is currently available.
| Parameter | Value |
| Crystal system | Not Determined |
| Space group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Advanced Methodologies for Derivatization and Functionalization of 3 1 Hydroxycyclobutyl Phenol
Selective Modification of Cyclobutanol (B46151) Hydroxyl Group
Selective modification of the tertiary alcohol on the cyclobutane (B1203170) ring while leaving the more acidic phenolic hydroxyl group untouched is a synthetic challenge. The phenolic hydroxyl is more acidic and readily deprotonated, while the cyclobutanol hydroxyl is more nucleophilic but sterically hindered. Achieving selectivity often requires a careful choice of reagents and reaction conditions or the implementation of protecting group strategies.
One of the most effective strategies involves the temporary protection of the phenolic hydroxyl group. Due to its higher acidity, the phenol (B47542) can be selectively protected using base-mediated reactions. For instance, silylation with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or etherification to form a benzyl (B1604629) or methyl ether can efficiently mask the phenolic -OH. Once protected, the cyclobutanol moiety can be targeted for various transformations.
Common derivatizations of the cyclobutanol hydroxyl group include:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base.
Etherification: Formation of ethers using alkyl halides under Williamson ether synthesis conditions, though the tertiary nature of the alcohol can favor elimination.
Conversion to Alkyl Halides: Reaction with hydrohalic acids, which proceeds via an SN1 mechanism involving the formation of a stable tertiary carbocation.
Another approach involves exploiting the differential reactivity of the two hydroxyl groups. While the phenolic oxygen is a poor nucleophile, the tertiary alcohol can be activated under specific conditions. For instance, the Mitsunobu reaction, which converts alcohols to esters, azides, or other functional groups, typically requires acidic protons. However, variations of this reaction or other specific catalytic systems could potentially favor the less acidic, but more nucleophilic, tertiary alcohol.
| Reaction Type | Reagents and Conditions | Selective Target | Comments |
|---|---|---|---|
| Protection | TBDMSCl, Imidazole, DMF | Phenolic -OH | Selective silylation of the more acidic phenol. |
| Esterification (on protected phenol) | Acetyl Chloride, Pyridine (B92270) | Cyclobutanol -OH | Acylation of the remaining free tertiary alcohol. |
| Etherification (on protected phenol) | NaH, then CH₃I | Cyclobutanol -OH | Williamson ether synthesis; elimination is a potential side reaction. |
| Azidination (Mitsunobu) | Ph₃P, DIAD, DPPA | Cyclobutanol -OH | Conditions must be carefully optimized to avoid reaction at the phenol. nih.gov |
Controlled Ring Expansion or Contraction Strategies on the Cyclobutane Moiety
The high ring strain of the cyclobutane ring (26.3 kcal/mol) makes it susceptible to rearrangements that lead to less strained five- or six-membered rings. stackexchange.comnih.gov These transformations are often driven by the formation of a carbocation intermediate and can be controlled to produce valuable cyclopentanone (B42830) or cyclopentanol (B49286) structures.
Ring Expansion:
Ring expansion of cyclobutanols is a well-established method for synthesizing five-membered rings. The primary driving forces are the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com
Acid-Catalyzed Rearrangement: Treatment of 3-(1-hydroxycyclobutyl)phenol with a strong acid can protonate the hydroxyl group, which then departs as a water molecule. This generates a tertiary carbocation on the cyclobutane ring. A subsequent 1,2-alkyl shift, where one of the C-C bonds of the ring migrates, leads to the expansion of the ring to a more stable five-membered carbocation, which upon hydration or reaction with a nucleophile yields a cyclopentyl derivative. This process is a type of semipinacol rearrangement.
Oxidative Ring Expansion: A facile and transition-metal-free ring expansion can be achieved using N-bromosuccinimide (NBS). acs.org This method proceeds regioselectively to yield fused ring systems. For 1-aryl-substituted cyclobutanols, this can lead to the formation of 4-tetralones. acs.orggeorganics.sk Electrochemical methods have also been developed to generate alkoxy radicals that trigger intramolecular cyclization and ring expansion to form 1-tetralones. imperial.ac.uk
Ring Contraction:
Ring contraction of a cyclobutane ring to a cyclopropane (B1198618) is less common but can be achieved through multi-step sequences, typically involving the corresponding cyclobutanone (B123998).
Favorskii Rearrangement: The cyclobutanol can first be oxidized to 3-(1-oxocyclobutyl)phenol. Subsequent α-halogenation would yield an α-haloketone. Treatment of this intermediate with a base can induce a Favorskii rearrangement, leading to the formation of a cyclopropanecarboxylic acid derivative.
Tandem Wittig-Ring Contraction: An original tandem reaction has been developed for α-hydroxycyclobutanones, which involves a Wittig reaction coupled with a 1,2-carbon migration to achieve ring contraction, yielding highly functionalized cyclopropanecarbaldehydes. researchgate.net Application to this compound would first require oxidation of the tertiary alcohol to a ketone, a challenging step that may require specific reagents to avoid side reactions on the phenolic ring.
| Transformation | Methodology | Reagents/Conditions | Resulting Moiety |
|---|---|---|---|
| Ring Expansion | Acid-Catalyzed Rearrangement | H₂SO₄ or TsOH, heat | Cyclopentanone or substituted cyclopentene (B43876). chemistrysteps.com |
| Ring Expansion | Oxidative Rearrangement | N-Bromosuccinimide (NBS) | Fused tetralone system. acs.org |
| Ring Expansion | Electrochemical Oxidation | Electrochemical cell, specific electrolytes | Fused tetralone system. imperial.ac.uk |
| Ring Contraction | Via Favorskii Rearrangement | 1. Oxidation (e.g., PCC); 2. Halogenation (e.g., Br₂); 3. Base (e.g., NaOMe) | Cyclopropanecarboxylic acid derivative. |
Future Directions and Emerging Research Avenues for Hydroxycyclobutylphenol Derivatives
Development of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of new synthetic methodologies that are both environmentally benign and efficient. hilarispublisher.com For hydroxycyclobutylphenol derivatives, future efforts will likely concentrate on moving away from classical multi-step syntheses toward more elegant and sustainable alternatives.
Key areas of development include:
Bio-based Feedstocks: A significant trend is the synthesis of phenol (B47542) derivatives from renewable resources, such as lignocellulosic biomass. nih.gov Research into catalytic depolymerization of lignin (B12514952) could provide a sustainable source of phenolic building blocks. nih.gov Another approach involves using biobased furanic derivatives, which can be converted into phenols through sequences like Diels-Alder and aromatization reactions. rsc.org
Catalytic Strategies: The use of transition-metal catalysis and photocatalysis offers mild reaction conditions and a broad substrate scope, which is essential for the cost-effective production of complex molecules. hilarispublisher.com Visible-light-mediated photoredox catalysis, for instance, can facilitate a wide range of bond-forming reactions, including C-C and C-X bond formations, under gentle conditions. hilarispublisher.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing catalytic cycles that reduce waste.
| Synthetic Strategy | Principle | Potential Application for Hydroxycyclobutylphenol |
| Bio-based Synthesis | Utilizing renewable starting materials like furanics derived from biomass. nih.govrsc.org | Synthesis of the phenol ring from non-fossil fuel sources before introduction of the hydroxycyclobutyl moiety. |
| Photoredox Catalysis | Using visible light and a photocatalyst to generate reactive intermediates for bond formation under mild conditions. hilarispublisher.com | Late-stage functionalization of the aromatic ring or cyclobutyl group to create diverse derivatives. |
| Transition-Metal Catalysis | Employing metals like palladium, copper, or nickel to catalyze challenging bond formations with high selectivity and efficiency. hilarispublisher.com | Cross-coupling reactions to attach various functional groups to the phenolic core. |
| C-H Activation | Directly converting C-H bonds into C-C or C-X bonds, avoiding pre-functionalization steps. | Direct modification of the aromatic ring without the need for halogenation or other activating groups. |
Exploration of Unconventional Reactivity and Catalytic Systems
Moving beyond established reaction pathways, future research will delve into unconventional reactivity to forge new molecular architectures based on the hydroxycyclobutylphenol core. This involves re-examining the role of traditional catalysts and exploring novel catalytic systems to achieve transformations that are currently difficult or impossible.
One emerging area is the discovery of unexpected reactivity in well-known catalysts. For example, Grubbs catalysts, typically used for olefin metathesis, have shown unprecedented hydroalkylation activity under certain conditions. nih.gov Exploring such non-canonical reactivity could lead to novel methods for functionalizing derivatives of 3-(1-hydroxycyclobutyl)phenol.
Furthermore, guided by computational tools like Density Functional Theory (DFT), researchers can investigate complex reaction mechanisms, such as the potential for methyl group migration during aromatization steps in the synthesis of renewable phenols. nih.govrsc.org This deeper understanding allows for the rational design of catalytic systems that favor desired reaction pathways and suppress unwanted side reactions. The development of novel catalysts, including metal-organic frameworks (MOFs) or customized enzyme catalysts, could provide unprecedented selectivity and efficiency for transforming the hydroxycyclobutylphenol scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from batch processing to continuous-flow synthesis represents a paradigm change in how chemicals are produced. thieme.de Flow chemistry offers enhanced safety, better heat and mass transfer, and superior scalability, making it an ideal platform for the synthesis of pharmaceutical intermediates and fine chemicals. rsc.orgwuxiapptec.com
The integration of flow chemistry for the synthesis of hydroxycyclobutylphenol derivatives could involve:
Modular Flow Systems: Assembling versatile and cost-effective flow systems from readily available parts like reactor coils, pumps, and back-pressure regulators allows for rapid process optimization. mit.edu
Enabling Technologies: Combining flow reactors with other enabling technologies, such as microwave irradiation or ultrasound, can dramatically accelerate reaction rates and improve yields. frontiersin.org For instance, a continuous microwave-assisted process has been successfully used for the semi-hydrogenation of alkynes. frontiersin.org
Automated synthesis platforms are another key technology for accelerating drug discovery and materials science. youtube.com These robotic systems can perform numerous reactions in parallel, enabling the rapid creation of large libraries of compounds for screening. eubopen.org By merging solid-phase synthesis with continuous-flow operations, it is possible to achieve fully automated, multi-step syntheses of complex molecules like active pharmaceutical ingredients. nih.govresearchgate.net This approach allows for both early and late-stage diversification of a core scaffold, such as this compound, by simply changing the input reagents in a pre-programmed sequence. nih.gov
| Technology | Key Advantages | Relevance to Hydroxycyclobutylphenol Derivatives |
| Continuous Flow Chemistry | Improved safety, scalability, process control, and efficiency. rsc.orgwuxiapptec.com | Safer handling of hazardous reagents and intermediates; rapid optimization of reaction conditions (temperature, pressure, residence time). rsc.org |
| Automated Synthesis Platforms | High-throughput synthesis, rapid library generation, improved reproducibility. youtube.comeubopen.org | Accelerated synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. |
| Integrated Flow & Automation | On-demand, multistep synthesis of molecules without manual intervention. nih.gov | Push-button synthesis of target derivatives, enabling rapid iteration in medicinal chemistry programs. |
Advanced Computational Design for Novel Chemical Transformations
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Future advancements in this field will enable the de novo design of novel reactions and catalytic systems for the synthesis and functionalization of hydroxycyclobutylphenol derivatives.
Modern computational methods offer deep insights into complex chemical processes:
Quantum Chemistry: Techniques like Density Functional Theory (DFT) and more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) can model electronic structure changes during a reaction. q-next.orgmdpi.com Cheaper alternatives such as the Localized Active Space Self-Consistent Field (LASSCF) method are emerging as powerful tools for studying reaction pathways, like bond cleavage, with greater computational efficiency. q-next.org
Reaction Mechanism Prediction: Computational modeling can elucidate complex reaction mechanisms, guide the selection of catalysts, and provide a comprehensive picture of the electronic and dynamic properties of molecules. mdpi.com This is particularly useful in photocatalysis for understanding excited-state chemistry. mdpi.com
De Novo Inhibitor Design: Structure-based computational design can be used to generate virtual libraries of novel molecules with high potential for biological activity. mendeley.com Using the this compound scaffold as a starting point, these methods can design derivatives predicted to bind selectively to specific biological targets, such as enzymes like Cyclooxygenase-2 (COX-2). mendeley.com
By combining these advanced computational approaches with automated synthesis and high-throughput screening, researchers can significantly shorten the cycle of design, synthesis, and testing, accelerating the discovery of new functional molecules derived from this compound.
Q & A
Q. What are the recommended methods for synthesizing 3-(1-Hydroxycyclobutyl)phenol in a laboratory setting?
A multi-step synthesis approach is typically employed. For example:
- Step 1 : Use Grignard reagents (e.g., 3-MeOC₆H₄MgBr) to functionalize a cyclobutane precursor in anhydrous ether, followed by acidic hydrolysis to yield a ketone intermediate .
- Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce specific functional groups, followed by alkylation or amination reactions with NaBH(OAc)₃ as a reducing agent .
- Step 3 : Demethylation using BBr₃ in CH₂Cl₂ to reveal phenolic hydroxyl groups . Key considerations: Optimize reaction temperature, solvent polarity, and catalyst loading to minimize side products.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. The compound may exhibit toxicity similar to phenolic analogs (e.g., 3-Chlorophenol), requiring adherence to OSHA HCS guidelines .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Spill management : Absorb with diatomite or universal binders; dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR : ¹H/¹³C NMR to confirm hydroxyl, cyclobutyl, and aromatic proton environments (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 1.5–2.5 ppm for cyclobutyl CH₂) .
- IR : Detect O–H stretches (~3200–3600 cm⁻¹) and aromatic C=C (~1500 cm⁻¹) .
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., orthogonal crystal system with space group Pbca) .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in aqueous solutions?
- DFT calculations : Use B3LYP/6-31G* basis sets to model electronic properties (e.g., HOMO-LUMO gaps, partial charges) and predict sites for electrophilic/nucleophilic attack .
- Solvation models : Apply COSMO-RS or SMD to simulate hydration effects on reaction pathways .
- Kinetic modeling : Incorporate rate constants for radical reactions (e.g., •OH scavenging) from pulse radiolysis data .
Q. How can kinetic studies be designed to investigate the radical scavenging activity of this compound?
- Pulse radiolysis : Measure rate constants (k) for reactions with hydrated electrons (eₐq⁻), hydroxyl radicals (•OH), and hydrogen atoms (H•) in buffered aqueous solutions .
- Competitive kinetics : Compare scavenging efficiency against reference compounds (e.g., ascorbic acid) using UV-Vis spectroscopy to track radical decay .
- Data analysis : Apply the Stern-Volmer equation to correlate quenching efficiency with concentration.
Q. What strategies can optimize the yield of this compound in multi-step organic syntheses?
- Catalyst screening : Test transition-metal catalysts (e.g., CuCl for Grignard additions) to enhance regioselectivity .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Scale-up adjustments : Maintain stoichiometric ratios and optimize reaction time/temperature via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
